molecular formula C11H13BrN2O B15051581 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide

Cat. No.: B15051581
M. Wt: 269.14 g/mol
InChI Key: GLMXJHSVDIOSAE-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring, with a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitriles or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity, while the carboximidamide group facilitates hydrogen bonding with target molecules . These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is unique due to its cyclobutane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide

InChI

InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14)

InChI Key

GLMXJHSVDIOSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N

Origin of Product

United States

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